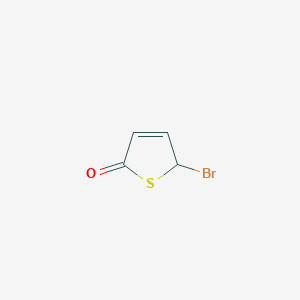
5-Bromothiophen-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromothiophen-2(5H)-one is an organobromine compound that features a bromine atom attached to a thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, but with one carbon atom replaced by a sulfur atom. The presence of the bromine atom in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophen-2(5H)-one typically involves the bromination of 2(5H)-thiophenone. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves large-scale bromination reactors with precise control over temperature, reaction time, and bromine concentration. The product is then purified through recrystallization or distillation to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromothiophen-2(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in 2(5H)-thiophenone can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-substituted thiophenones.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene alcohols or hydrocarbons.
Applications De Recherche Scientifique
5-Bromothiophen-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromothiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a potent inhibitor or activator in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chlorothiophene: Another brominated thiophene with a chlorine atom, used in similar applications.
2-Bromo-5-methylthiophene: A methyl-substituted bromothiophene with different reactivity and applications.
5-Bromo-2-iodothiophene: Contains both bromine and iodine, offering unique reactivity for cross-coupling reactions.
Uniqueness
5-Bromothiophen-2(5H)-one is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its bromine atom enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
17019-33-9 |
|---|---|
Formule moléculaire |
C4H3BrOS |
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
2-bromo-2H-thiophen-5-one |
InChI |
InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H |
Clé InChI |
ITXASWFLRBVJME-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)SC1Br |
SMILES canonique |
C1=CC(=O)SC1Br |
Synonymes |
5-Bromothiophen-2(5H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


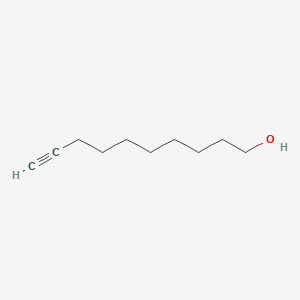
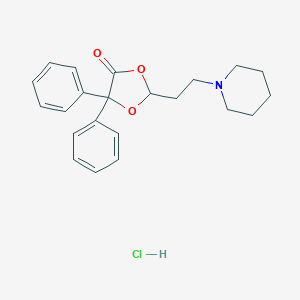
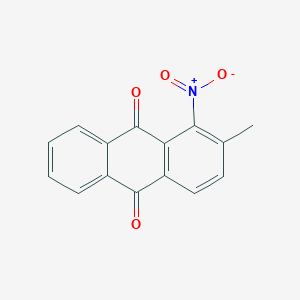
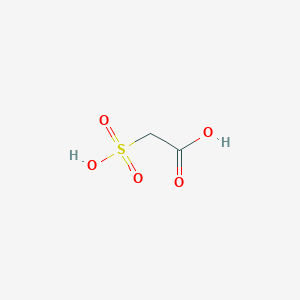
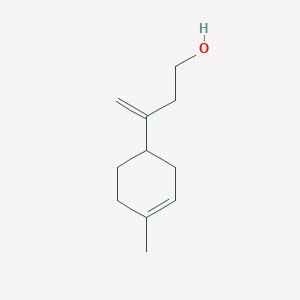
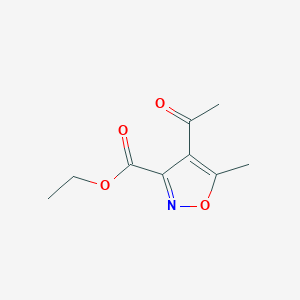
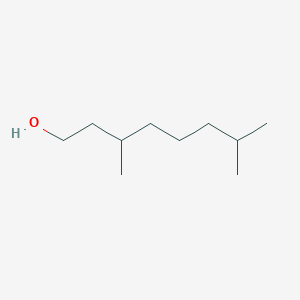
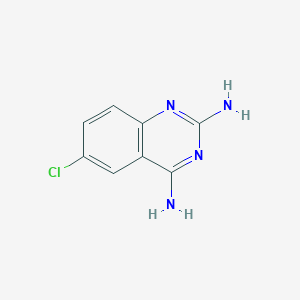
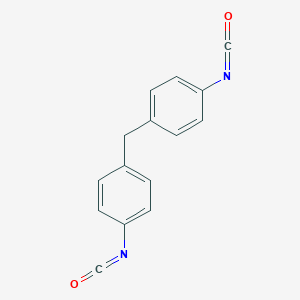
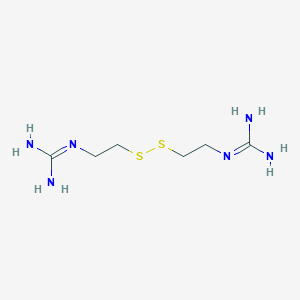
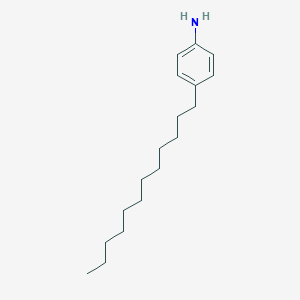
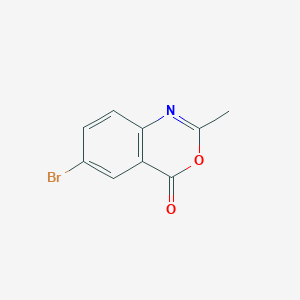
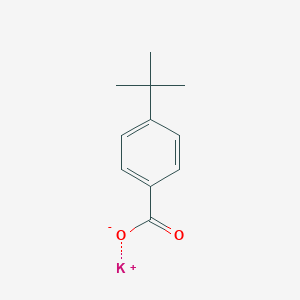
![2-[acetyl(ethyl)amino]ethyl acetate](/img/structure/B94366.png)
